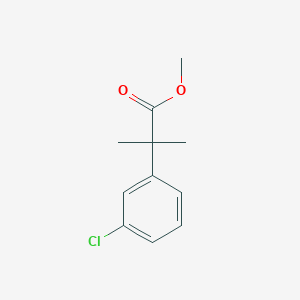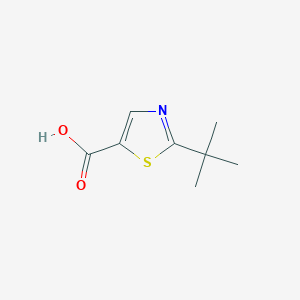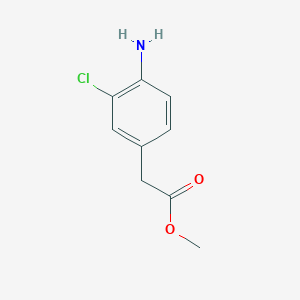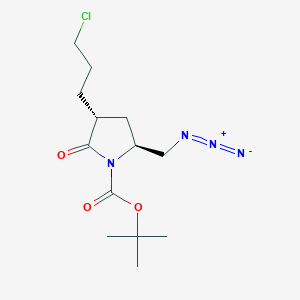![molecular formula C19H14F3NO B3071792 4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine CAS No. 10141-35-2](/img/structure/B3071792.png)
4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-([1,1’-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine” is a complex organic compound. It contains a biphenyl group, a trifluoromethyl group, and a phenylamine group .
Molecular Structure Analysis
The trifluoromethyl group in the compound likely contributes to its unique properties. Trifluoromethyl-containing compounds have three equivalent C–F bonds, which can be selectively activated for the synthesis of diverse fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
Antibody-Based Methods for Analysis
Antibodies have been widely used in assays for clinical chemistry, endocrinology, environmental research, and food safety. These methodologies, particularly ELISA and related techniques, have been applied to a variety of compounds, including herbicides, surfactants, and veterinary drugs. This approach demonstrates the potential for developing specific antibodies for the detection and quantification of "4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine" in various matrices (Fránek & Hruška, 2018).
Neurochemistry and Neurotoxicity Studies
Research on compounds like MDMA, closely related to phenylamines, provides insights into the neurochemical and neurotoxic effects of psychoactive substances. These studies could inform the safety profile and neurochemical interactions of "this compound" in therapeutic or environmental contexts (McKenna & Peroutka, 1990).
Proteostasis Maintenance
The therapeutic effects of compounds like 4-phenylbutyric acid in alleviating endoplasmic reticulum stress and maintaining proteostasis could provide a model for studying "this compound." Such studies might explore its potential in preventing misfolded protein aggregation and related diseases (Kolb et al., 2015).
Receptor Binding and Psychopathology
Research on arylcycloalkylamines and their effects on D2-like receptors, as well as dopamine's role in psychopathology and brain biochemistry, could guide investigations into the pharmacodynamics of "this compound" and its implications for mental health (Sikazwe et al., 2009) (Pournamdar et al., 2022).
Biodegradation and Environmental Impact
The biodegradation of aromatic compounds by microorganisms like Escherichia coli could be relevant for understanding the environmental fate of "this compound" and developing strategies for its bioremediation (Díaz et al., 2001).
Advanced Oxidation Processes
Studies on advanced oxidation processes for the degradation of pharmaceuticals and persistent organic pollutants offer insights into potential methods for the degradation and detoxification of "this compound" in water treatment and pollution control (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
4-(4-phenylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)17-12-16(10-11-18(17)23)24-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAQFIVOOGVIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC(=C(C=C3)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)

![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B3071748.png)

![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)




![Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3071798.png)


![Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine](/img/structure/B3071811.png)